molecular formula C7H14OS B2593373 (1-Ethoxycyclobutyl)methanethiol CAS No. 2551118-58-0

(1-Ethoxycyclobutyl)methanethiol

Cat. No.: B2593373
CAS No.: 2551118-58-0
M. Wt: 146.25
InChI Key: XZGIEXNBIZCXHB-UHFFFAOYSA-N
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Description

(1-Ethoxycyclobutyl)methanethiol is a specialized chemical reagent featuring a cyclobutyl ring core functionalized with both an ethoxy ether and a methanethiol group. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds targeting various disease pathways. The thiol (-SH) group is a key functional handle for further chemical transformations, such as the formation of disulfide bonds, which are crucial in the development of protease inhibitors and other bioactive molecules . The cyclobutyl ring adds significant three-dimensionality and strain, which can improve a drug molecule's potency and selectivity, a strategy often explored in modern drug design . Researchers can utilize this compound in the development of potential therapeutics for areas including oncology, virology, and autoimmune disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-ethoxycyclobutyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-2-8-7(6-9)4-3-5-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGIEXNBIZCXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycyclobutyl)methanethiol typically involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form (1-Ethoxycyclobutyl)methanol. This intermediate is then treated with hydrogen sulfide gas in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycyclobutyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(1-Ethoxycyclobutyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycyclobutyl)methanethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzymatic activity and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The compound is compared to three analogues (Table 1):

  • (1-Methoxycyclobutyl)methanethiol : Methoxy-substituted variant.
  • Cyclobutylmethanethiol : Lacks the ether substituent.
  • (1-Ethoxycyclohexyl)methanethiol : Cyclohexane ring analogue.

Table 1: Physical and Chemical Properties of Structural Analogues

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Reactivity Notes
(1-Ethoxycyclobutyl)methanethiol ~160 (est.) ~200 (est.) Low High thiol reactivity; steric hindrance
(1-Methoxycyclobutyl)methanethiol ~146 ~180 Moderate Less steric bulk; faster oxidation
Cyclobutylmethanethiol ~118 ~150 Very low Most reactive due to minimal steric bulk
(1-Ethoxycyclohexyl)methanethiol ~174 ~220 Low Reduced ring strain; higher stability
Reactivity and Stability
  • Steric Effects : The ethoxy group in “this compound” imposes greater steric hindrance than methoxy or unsubstituted analogues, slowing nucleophilic reactions (e.g., thiol-disulfide exchange).
  • Ring Strain : Cyclobutane’s angular strain increases reactivity compared to the more stable cyclohexane analogue. For example, “this compound” may undergo ring-opening reactions under milder conditions than its cyclohexane counterpart.
  • Electronic Effects : The electron-donating ethoxy group slightly reduces thiol acidity (pKa ~10–11) compared to cyclobutylmethanethiol (pKa ~9.5–10).
Analytical Detection

Gas chromatography (GC) with derivatization (e.g., using zinc as a reductant ) is a standard method for detecting low-concentration thiols. However, “this compound”’s steric bulk may reduce chromatographic resolution compared to smaller analogues like cyclobutylmethanethiol.

Biological Activity

(1-Ethoxycyclobutyl)methanethiol is an organic compound featuring a cyclobutane ring substituted with an ethoxy group and a thiol (-SH) functional group. The presence of the thiol group is critical as it allows for various biological interactions, particularly with proteins containing cysteine residues. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential applications in drug design, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H14_{14}OS. The ethoxy substituent enhances the compound's versatility compared to other thiols, enabling it to participate in diverse chemical reactions.

PropertyValue
Molecular FormulaC7_{7}H14_{14}OS
Molecular Weight146.25 g/mol
Functional GroupsThiol (-SH), Ether (-O-)
Physical StateLiquid

Biological Activity

The biological activity of this compound primarily arises from its thiol group, which can form covalent bonds with various biological molecules. This interaction is particularly significant in the context of enzymatic regulation and protein folding.

1. Interaction with Proteins

Thiol groups are known to interact with cysteine residues in proteins, leading to the modulation of enzymatic activities and influencing various biochemical pathways. This property makes this compound a valuable tool in biochemical research.

  • Enzyme Modulation : The compound can inhibit or activate enzymes by forming disulfide bonds or modifying active sites.
  • Protein Folding : It may assist in proper protein folding by stabilizing certain conformations through thiol interactions.

2. Potential Applications

Due to its unique properties, this compound has potential applications in:

  • Drug Design : Its ability to interact with biological macromolecules positions it as a candidate for developing new therapeutic agents.
  • Biochemical Research : It can be used to study thiol-related enzymatic processes and protein dynamics.

Case Studies and Research Findings

Several studies have explored the biological implications of thiols similar to this compound, providing insights into their applications.

Case Study 1: Thiols in Enzyme Regulation

A study demonstrated how thiols could regulate enzyme activity by forming reversible disulfide bonds. In this context, compounds like this compound could potentially modulate key metabolic pathways by interacting with specific enzymes involved in redox reactions.

Case Study 2: Thiols as Antioxidants

Research has shown that thiols can act as antioxidants, protecting cells from oxidative stress. The unique structure of this compound may enhance its antioxidant capacity compared to simpler thiols, making it a subject of interest for further investigation .

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